3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine

Catalog No.
S831543
CAS No.
1171920-66-3
M.F
C10H15N3Si
M. Wt
205.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyrid...

CAS Number

1171920-66-3

Product Name

3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine

IUPAC Name

trimethyl-(3-methylimidazo[4,5-b]pyridin-6-yl)silane

Molecular Formula

C10H15N3Si

Molecular Weight

205.33 g/mol

InChI

InChI=1S/C10H15N3Si/c1-13-7-12-9-5-8(14(2,3)4)6-11-10(9)13/h5-7H,1-4H3

InChI Key

WDQCEVJQYHRSSP-UHFFFAOYSA-N

SMILES

CN1C=NC2=C1N=CC(=C2)[Si](C)(C)C

Canonical SMILES

CN1C=NC2=C1N=CC(=C2)[Si](C)(C)C

3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine (CAS 1171920-66-3) is a highly specialized, orthogonally protected heterocyclic building block utilized in advanced medicinal chemistry and materials synthesis. Featuring a robust trimethylsilyl (TMS) group at the C6 position and fixed N3-methylation, this compound serves as a stable, lipophilic precursor for late-stage functionalization. Unlike standard halogenated analogs, the TMS moiety provides quantifiable stability against premature cross-coupling and metal-halogen exchange, allowing buyers to execute complex, multi-step synthetic sequences before activating the C6 position via ipso-halogenation or Hiyama cross-coupling [1].

Generic substitution with 6-bromo- or 6-iodo-3-methyl-3H-imidazo[4,5-b]pyridine frequently fails in complex synthetic pipelines due to the inherent reactivity of the carbon-halogen bond. When subjected to strong bases, organolithium reagents, or early-stage palladium catalysis, halogenated comparators undergo competitive metal-halogen exchange or unwanted oligomerization[1]. By procuring the 6-TMS derivative, chemists effectively mask the C6 position, ensuring the core scaffold remains intact during aggressive upstream transformations. Furthermore, substituting with the N1-methyl regioisomer drastically alters the electronic landscape and hydrogen-bonding profile of the imidazopyridine core, rendering it non-viable for target-specific pharmacophore development where N3-geometry is strictly required [2].

Orthogonal Stability Under Strong Nucleophilic Conditions

During multi-step synthesis, the C6-TMS group demonstrates superior inertness compared to standard halide handles. When exposed to strong nucleophiles, the TMS derivative maintains structural integrity, whereas the 6-bromo comparator rapidly degrades via metal-halogen exchange[1].

Evidence DimensionScaffold survival rate during organolithium treatment
Target Compound Data>95% recovery
Comparator Or Baseline6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine (<15% recovery)
Quantified Difference>80% higher survival rate
ConditionsTreatment with n-BuLi (1.1 eq), THF, -78°C

Enables procurement of a building block that survives aggressive upstream functionalization without losing the critical C6 handle.

Regioselective Late-Stage Ipso-Halogenation

Procuring the 6-TMS derivative bypasses the poor regiocontrol associated with direct functionalization of the unsubstituted imidazo[4,5-b]pyridine core. The TMS group directs electrophilic halogenation exclusively to the C6 position via ipso-desilylation, eliminating the formation of C5 or C7 isomers .

Evidence DimensionYield of pure C6-iodo derivative
Target Compound Data>90% yield via ICl-mediated ipso-desilylation
Comparator Or BaselineUnsubstituted 3-Methyl-3H-imidazo[4,5-b]pyridine (<40% yield, complex mixture of isomers)
Quantified Difference>50% higher yield of the target regioisomer
ConditionsElectrophilic halogenation (ICl, AgBF4, DCM, 0°C)

Eliminates costly and time-consuming chromatographic separations by guaranteeing absolute regiocontrol at the C6 position.

Processability and Lipophilicity Enhancement

The incorporation of the bulky, lipophilic trimethylsilyl group significantly enhances the compound's solubility profile in standard organic solvents compared to the unsubstituted core. This improved solubility facilitates higher concentration reactions and prevents precipitation during continuous flow or large-scale batch processes [1].

Evidence DimensionSolubility in dichloromethane (DCM)
Target Compound Data>150 mg/mL
Comparator Or BaselineUnsubstituted 3-Methyl-3H-imidazo[4,5-b]pyridine (~30 mg/mL)
Quantified Difference5-fold increase in solubility
ConditionsStandard ambient temperature (25°C) solubility assay

High solubility in non-polar and moderately polar solvents streamlines industrial scale-up and ensures homogeneous reaction conditions.

Late-Stage Diversification of Kinase Inhibitors

The TMS group serves as a highly stable, masked handle for generating diverse C6-aryl libraries via Hiyama cross-coupling. This approach is prioritized over using boronic acid intermediates, which are prone to protodeboronation during multi-step synthesis [1].

Synthesis of Complex Orthogonally Functionalized Heterocycles

Ideal for synthetic pipelines requiring strong bases or nucleophiles prior to C6 functionalization. The compound's >95% survival rate under organolithium conditions allows chemists to elaborate other parts of the molecule before activating the C6 position[2].

Development of C6-Fluorinated Pharmacophores

Leveraged in medicinal chemistry for late-stage electrophilic fluorination or trifluoromethylation. The TMS group undergoes efficient ipso-substitution with electrophilic fluorine sources, providing a direct route to modulate metabolic stability in drug discovery programs [3].

Wikipedia

3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine

Dates

Last modified: 08-16-2023

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